molecular formula C8H7ClINO B1623774 2-chloro-N-(2-iodophenyl)acetamide CAS No. 66947-88-4

2-chloro-N-(2-iodophenyl)acetamide

Cat. No.: B1623774
CAS No.: 66947-88-4
M. Wt: 295.5 g/mol
InChI Key: RUANVLHAWBBUHD-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-iodophenyl)acetamide (CAS 66947-88-4) is a high-purity organic compound with the molecular formula C 8 H 7 ClINO and a molecular weight of 295.51 g/mol . This chloroacetamide derivative serves as a versatile and valuable synthetic intermediate in various research fields, particularly in medicinal chemistry and materials science. In pharmaceutical research, this compound's structure is a key building block for the design and synthesis of novel bioactive molecules. Structurally related acetamide compounds have been chemically modified to create libraries of derivatives for biological evaluation . Specifically, such derivatives have shown promise in computational studies as potential Monoamine Oxidase A (MAO-A) inhibitors, a significant target for developing antidepressant agents . The presence of both a chloro and an iodo substituent on the acetamide scaffold provides two distinct reactive sites for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling researchers to rapidly explore diverse chemical space. Beyond medicinal chemistry, related C,N-disubstituted acetamides are also investigated in materials science for their nonlinear optical (NLO) properties . Theoretical studies on similar compounds suggest potential applications in the development of materials for optical communication, data storage, and photonic switching devices . Safety Information: This compound is labeled with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements before use. Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not approved for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUANVLHAWBBUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409171
Record name 2-chloro-N-(2-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66947-88-4
Record name 2-chloro-N-(2-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Chloro-N-(2-iodophenyl)acetamide and Related Structural Isomers

The primary and most direct methods for synthesizing the target compound and its analogs involve the formation of an amide bond between a substituted aniline (B41778) and a chloroacetyl moiety.

These reactions represent the most fundamental approach to amide bond formation.

The reaction of iodoanilines with chloroacetyl chloride or a related chloroacetic acid derivative is a common and efficient method for producing N-(iodophenyl)chloroacetamides. ijpsr.inforesearchgate.net This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the iodoaniline attacks the electrophilic carbonyl carbon of the chloroacetylating agent.

A general procedure involves dissolving the appropriately substituted aniline in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and then adding a base, like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the reaction. researchgate.net The mixture is cooled, and chloroacetyl chloride is added dropwise. researchgate.net The reaction is then stirred at room temperature for several hours. researchgate.net This method has been successfully applied to a wide range of aryl amines, including aniline, 2-aminobenzothiazole, and 2-amino-4-phenylthiazole, yielding the corresponding N-substituted acetamides in good to excellent yields (75-95%). researchgate.net

For instance, the synthesis of N-phenylacetamide was achieved with an 86% yield using this one-pot process. researchgate.net The use of DBU as a base is advantageous as it often leads to cleaner reactions and simpler work-up procedures compared to other bases like triethylamine (B128534) (TEA) in solvents such as DMF or DCM. researchgate.net

Table 1: Chloroacetylation of Various Amines

Amine Substrate Product Yield (%) Reference
Aniline N-phenylacetamide 86 researchgate.net
2-Aminobenzothiazole N-(Benzothiazol-2-yl)acetamide - researchgate.net
2-Amino-4-phenylthiazole N-(4-Phenylthiazol-2-yl)acetamide - researchgate.net

Yields are reported as isolated yields.

Direct amidation of anilines with carboxylic acids offers an alternative, though often more challenging, route. These reactions typically require a coupling agent to activate the carboxylic acid. The synthesis of amides through the direct reaction of carboxylic acids and amines is a significant process in both industrial and biological chemistry. researchgate.net

One approach involves the use of heterogeneous catalysts, such as sulfated TiO2/SnO2 nanocomposites, to promote the direct amidation of aniline and its derivatives with acetic acid. researchgate.net In a typical procedure, glacial acetic acid and aniline are heated with the catalyst, and the reaction progress is monitored by thin-layer chromatography. researchgate.net This method highlights a greener approach to amide bond formation by utilizing a recyclable solid acid catalyst. researchgate.net

Another strategy for amidation involves the use of silane (B1218182) reagents. For example, the combination of dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) and imidazole (B134444) can mediate the amidation of amino acids without the need for protecting groups. organic-chemistry.org This method has been shown to be effective for a variety of amino acids and amines, including anilines, providing the corresponding amides in good yields with minimal racemization. organic-chemistry.org

Palladium-catalyzed reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, offering alternative strategies for derivatizing acetamide (B32628) structures.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The mild reaction conditions, including the possibility of running the reaction at room temperature and in aqueous media, make it a valuable tool for the synthesis of complex molecules. wikipedia.org

While direct Sonogashira coupling on this compound itself is not extensively detailed, the methodology is broadly applicable to aryl halides. researchgate.netresearchgate.net The reaction can be used to introduce alkynyl functionalities onto the aromatic ring of an N-phenylacetamide derivative, provided a suitable halide is present. The mechanism generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product. wikipedia.org Copper-free Sonogashira protocols have also been developed. wikipedia.orgorganic-chemistry.org

Regioselective ortho-halogenation of N-aryl amides is a crucial transformation as the introduced halogen can serve as a handle for further functionalization. nih.govresearchgate.net Traditional electrophilic halogenation of N-aryl amides often results in a mixture of para and ortho/para isomers. nih.gov

To achieve higher selectivity, transition metal-catalyzed C-H functionalization methods have been developed. nih.gov However, these can be limited by the need for specific directing groups and inert reaction conditions. nih.gov A more recent and efficient approach involves a boron-mediated regioselective halodeboronation. nih.govrsc.org This strategy utilizes the installation of a boron group on the aromatic ring to direct the subsequent halogenation to the ortho position. nih.gov This method offers high regioselectivity and proceeds under mild conditions. rsc.org

Another strategy for ortho-chlorination involves the use of an ammonium (B1175870) salt catalyst with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent. scientificupdate.com This method has shown good functional group tolerance and can be performed on a gram scale. scientificupdate.com

Tandem Coupling Reactions in Complex Molecule Synthesis

The structure of this compound, featuring both an α-chloro amide and an aryl iodide, makes it a prime candidate for use in tandem coupling reactions for the synthesis of complex molecular architectures. While specific examples detailing the use of this compound in tandem sequences are not extensively documented in current literature, the reactivity of its constituent functional groups suggests significant potential.

Aryl iodides are well-established partners in a multitude of palladium-, copper-, and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The α-chloro amide moiety can participate in nucleophilic substitution reactions. A hypothetical tandem process could involve an initial cross-coupling reaction at the iodo-substituted position, followed by an intramolecular or intermolecular cyclization via substitution of the chlorine atom. For instance, an initial Suzuki coupling to introduce a nucleophilic group could be followed by an intramolecular cyclization to form heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The efficiency of such a one-pot transformation would offer advantages in terms of atom economy and reduced purification steps.

Mechanistic Investigations of this compound Synthesis

The primary and most common synthesis of this compound proceeds via the chloroacetylation of 2-iodoaniline (B362364). This transformation is a classic example of nucleophilic acyl substitution.

The reaction mechanism initiates with the nucleophilic attack of the amino group of 2-iodoaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. The nitrogen atom's lone pair of electrons forms a new bond with the carbonyl carbon, leading to the formation of a tetrahedral intermediate. In this intermediate, the nitrogen atom bears a positive charge, and the carbonyl oxygen carries a negative charge.

The subsequent step involves the collapse of this tetrahedral intermediate. The electron pair from the negatively charged oxygen atom reforms the carbon-oxygen double bond (carbonyl group). This reformation is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion derived from the chloroacetyl chloride.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The synthesis of N-substituted chloroacetamides is a common procedure in academic laboratories, often serving as a key step in the generation of more complex molecules for various research purposes, including the development of potential bioactive agents. nih.govijpsr.info The optimization of these reactions typically focuses on the choice of solvent, the base used for scavenging the HCl byproduct, reaction time, and temperature to maximize the yield and purity of the final product.

The standard method involves reacting an aniline derivative with chloroacetyl chloride. researchgate.net Studies have explored various conditions to improve the efficiency of this acylation. For instance, the reaction can be carried out in glacial acetic acid with sodium acetate (B1210297), which acts as both a solvent and a base, with reactions typically proceeding for a couple of hours. nih.gov Yields for various substituted phenylacetamides synthesized under these or similar conditions are generally reported to be in the moderate to good range. nih.govijpsr.info

Alternative solvents such as toluene, chloroform, ethyl acetate, acetonitrile, and tetrahydrofuran have also been employed. orientjchem.orgneliti.comchemicalbook.com The choice of solvent can influence the solubility of the reactants and the reaction rate. The use of an organic base like triethylamine in a solvent such as ethanol (B145695) is also a common practice to neutralize the generated acid. nih.gov

Below is a table summarizing various reaction conditions and yields reported in the academic synthesis of 2-chloro-N-arylacetamides, providing a comparative overview of the efficiency of different protocols.

Reactant (Aniline Derivative)Base/Solvent SystemReaction TimeYield (%)Reference
Various anilines/aminesSodium acetate / Glacial acetic acid2 hours62-74 nih.gov
m-ChloroanilineAqueous amineStirred overnight70.32 ijpsr.info
o-MethoxyanilineAqueous amineStirred overnight59.62 ijpsr.info
m-AminophenolAcetonitrile or Tetrahydrofuran4 hours70 neliti.com
p-AminophenolAcetonitrile or Tetrahydrofuran4 hours72 neliti.com
AnilinePalladium acetate / Toluene24 hours81 chemicalbook.com

This data indicates that with appropriate optimization of the reaction parameters, this compound and its analogs can be synthesized in high yields, facilitating their use in further synthetic applications. The palladium-catalyzed method, while more complex, shows a significant increase in yield, representing a potential avenue for highly optimized synthesis. chemicalbook.com

Chemical Reactivity and Transformation Studies of 2 Chloro N 2 Iodophenyl Acetamide

Halogen Atom Reactivity: Substitution Pathways

The presence of two distinct halogen atoms, a chloro group on the acetyl moiety and an iodo group on the phenyl ring, offers multiple sites for substitution reactions. The reactivity of these sites is governed by the nature of the carbon-halogen bond and the reaction conditions employed.

The chloroacetyl group provides a reactive electrophilic center at the alpha-carbon. This carbon is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This type of reaction is characteristic of α-halo ketones and amides and proceeds readily with a variety of nucleophiles. For instance, amines, thiols, and alkoxides can be used to introduce new functional groups at this position. The reaction generally follows an SN2 mechanism, where the rate is influenced by the strength of the nucleophile and steric hindrance around the electrophilic carbon.

In contrast, the iodine atom is attached to an sp²-hybridized carbon of the benzene (B151609) ring. Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult and requires harsh reaction conditions or the presence of activating groups (electron-withdrawing groups) ortho or para to the halogen. In the case of 2-chloro-N-(2-iodophenyl)acetamide, the acetamido group is an ortho, para-directing group but is not strongly activating for SNAr. Therefore, direct nucleophilic displacement of the aryl iodide is less favorable compared to substitution at the chloroacetyl group under typical nucleophilic substitution conditions. However, palladium-catalyzed cross-coupling reactions provide a powerful method for the substitution of the aryl iodide. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at the aryl position. rsc.orgnih.govrsc.org

The differentiation in reactivity between the chloro and iodo substituents is a key aspect of the chemical utility of this compound. The carbon-chlorine bond in the chloroacetyl group is a typical alkyl halide-type bond, where the carbon is sp³-hybridized. This bond is relatively polarized and susceptible to cleavage by nucleophiles.

Conversely, the carbon-iodine bond on the aromatic ring has partial double bond character due to resonance between the lone pairs of the iodine atom and the π-system of the benzene ring. quora.comquora.com This makes the C-I bond stronger and the aryl halide less reactive towards nucleophilic substitution compared to the alkyl chloride. youtube.com Furthermore, the C-I bond is generally more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization of the aryl iodide in the presence of the chloroacetyl group. The general order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl, which is opposite to the trend observed in many palladium-catalyzed reactions for aryl halides (Ar-I > Ar-Br > Ar-Cl). stackexchange.commsu.edu This differential reactivity allows for a stepwise functionalization of the molecule, first at the aryl iodide position via cross-coupling, followed by substitution at the chloroacetyl group.

Table 1: Comparison of Reactivity at Chloro and Iodo Centers
FeatureChloroacetyl GroupAryl Iodide Group
Carbon Hybridization sp³sp²
Bond Type Single C-Cl bondC-I bond with partial double bond character
Primary Reaction Pathway Nucleophilic Substitution (SN2)Palladium-catalyzed Cross-Coupling
Relative Reactivity Generally more reactive towards nucleophilesGenerally less reactive towards nucleophiles but more reactive in Pd-catalyzed reactions

Amide Bond Hydrolysis and Stability Profiles

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions. nih.govresearchgate.net This reaction breaks the amide linkage to yield 2-iodoaniline (B362364) and chloroacetic acid or their respective salts.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. In strongly acidic media, cleavage of both the amide and ether groups (if present in related structures) has been observed. nih.govresearchgate.net

Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon. This is followed by the elimination of the 2-iodoanilide anion as the leaving group. For many chloroacetamides, base-mediated hydrolysis primarily proceeds through an SN2 reaction at the chlorinated carbon, resulting in substitution of the chloride with a hydroxyl group, although amide cleavage can also occur. acs.orgsemanticscholar.org The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of other functional groups in the molecule. Generally, amide hydrolysis requires more forcing conditions than ester hydrolysis.

Oxidation and Reduction Chemistry

The electrochemical behavior of this compound is of interest due to the presence of reducible and potentially oxidizable functionalities. The chloroacetamide and aryl iodide moieties are both susceptible to reduction.

Electrochemical reduction of similar haloacetamides has been studied, and it is expected that the carbon-halogen bonds can be cleaved. researchgate.net The reduction potential will depend on the specific halogen and its chemical environment. Generally, aryl iodides are more easily reduced than aryl chlorides. The reduction of the C-Cl bond in the chloroacetyl group is also possible. The electrochemical reduction of haloacetic acids has been shown to proceed with the removal of halogen atoms. researchgate.net

The amide group itself is generally resistant to oxidation and reduction under mild conditions. The phenyl ring could potentially be oxidized under strong oxidizing conditions, but this would likely lead to decomposition of the molecule. The potential for N-chlorination of the amide nitrogen exists if the compound is treated with a chlorinating agent like hypochlorous acid. nih.gov

Strategic Functionalization and Derivatization Approaches

The reactivity of this compound makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and other substituted acetamides.

The chloroacetyl group is a key handle for derivatization. It can react with various nucleophiles to introduce a wide range of substituents, leading to the synthesis of novel acetamide (B32628) analogues. For example, reaction with 2-mercaptobenzimidazole (B194830) can yield 2-((1H-benzimidazol-2-yl)thio)-N-(2-iodophenyl)acetamide, a scaffold that has been explored for potential biological activities in related systems. nih.gov

Furthermore, the aryl iodide offers a site for modification through palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, alkyl, or vinyl groups at the 2-position of the phenyl ring. The combination of these two reactive sites allows for a modular approach to the synthesis of a diverse library of compounds. For instance, intramolecular cyclization reactions can be designed to construct heterocyclic systems. One potential application is the synthesis of benzothiazines through an intramolecular Buchwald-Hartwig amination, where the amide nitrogen displaces the ortho-iodo group. nih.gov

Table 2: Examples of Synthetic Transformations
Starting MaterialReagent(s)Product TypePotential Application
2-Chloro-N-(aryl)acetamideThioureaThiazole (B1198619) derivativesHeterocyclic synthesis
2-Chloro-N-(aryl)acetamide2-MercaptobenzimidazoleBenzimidazole-thio-acetamide derivativesMedicinal chemistry
2-Iodo-N-(aryl)acetamidePalladium catalyst, boronic acidBiaryl acetamide derivativesMaterials science, medicinal chemistry

Exploiting Halogen Bonding Interactions in Molecular Engineering

The strategic placement of halogen atoms on a molecular scaffold, as seen in this compound, provides a sophisticated tool for molecular engineering. The presence of both iodine and chlorine atoms allows for the exploitation of halogen bonding, a noncovalent interaction that has gained significant traction in crystal engineering and drug design. mdpi.com This interaction occurs between an electrophilic region on a halogen atom (known as the σ-hole) and a nucleophilic site, such as a carbonyl oxygen. mdpi.comacs.org

The utility of this compound in this context stems from the distinct properties of its two halogen atoms. The iodine atom on the phenyl ring is a particularly strong halogen bond donor, while the chlorine atom on the acetamide group is a much weaker donor. This difference in strength allows for controlled and directional intermolecular interactions. Research into halobenzene complexes with N-methylacetamide, a model for the amide backbone, reveals that the strength of the halogen bond is highly dependent on the identity of the halogen atom. acs.org As the polarizability of the halogen increases, so does the strength of the interaction, following the trend I > Br > Cl. acs.org

This principle is fundamental to molecular engineering, as it allows for the fine-tuning of intermolecular forces to build specific supramolecular assemblies. For instance, the strong C–I···O halogen bond can be used as a primary organizing force, while weaker C–Cl···O or C–H···O interactions play secondary, supporting roles. researchgate.net

Detailed research findings have quantified the energetic favorability of these interactions. Theoretical calculations on model systems provide insight into the relative strengths of halogen bonds, which are crucial for predictive molecular design.

Table 1: Calculated Halogen Bond Complex Formation Energies Complex formation energy (ΔE) and relative energy (ΔΔE) for halobenzene···N-methylacetamide complexes, calculated at the MP2/TZVPP level. Data extracted from theoretical studies on model systems.

Halogen Bond DonorComplex Formation Energy (ΔE) (kJ/mol)Relative Energy (ΔΔE) (kJ/mol)
Chlorobenzene5.4–7.50.0
Bromobenzene9.0–12.13.6–4.6
Iodobenzene14.2–17.68.8–10.1

This table was generated based on data from a study on halobenzene···N-methylacetamide complexes. acs.org

A key concept in exploiting these interactions is their orthogonality to other noncovalent forces, particularly hydrogen bonds. nih.govresearchgate.net The geometry of a halogen bond is typically linear, with the C–X···O angle approaching 180°. acs.org This directional nature allows it to be established independently of hydrogen bonds that may also involve the same carbonyl oxygen acceptor. nih.gov In the case of this compound, the iodine atom can form a halogen bond with a carbonyl oxygen from a neighboring molecule, while the N-H group of the amide can simultaneously participate in a classical N–H···O hydrogen bond. nih.gov This orthogonal relationship enables the design of complex, well-defined three-dimensional structures without disruptive interference between the different types of interactions. nih.govresearchgate.net

The combination of a strong halogen bond donor (iodine), a weak donor (chlorine), and a competent acceptor (the amide carbonyl) within a single, relatively rigid molecule makes this compound a valuable substrate for studies in molecular engineering and the rational design of supramolecular structures.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy serves as a fundamental tool for elucidating the precise connectivity and chemical environment of atoms within the molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

While specific experimental spectral data for 2-chloro-N-(2-iodophenyl)acetamide is not widely published in publicly available literature, analysis of closely related structures and chemical shift prediction models allows for a theoretical determination of its NMR profile.

For ¹H NMR , the spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the 2-iodophenyl ring would appear as complex multiplets in the downfield region, typically between 7.0 and 8.5 ppm, due to the influence of the iodine and acetamide (B32628) substituents. The methylene (B1212753) protons (–CH₂–) of the chloroacetyl group would likely resonate as a singlet further upfield, generally in the range of 4.0 to 4.5 ppm. The amide proton (–NH–) would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but typically appearing significantly downfield.

In ¹³C NMR spectroscopy, the carbon atoms of the phenyl ring would produce a series of signals in the aromatic region (110-140 ppm). The carbon atom bearing the iodine (C-I) would be shifted upfield compared to the other aromatic carbons due to the heavy atom effect. The carbonyl carbon (C=O) of the amide group is expected to have a characteristic signal in the highly deshielded region of 165-170 ppm. The methylene carbon (–CH₂Cl) would be observed in the aliphatic region, typically around 40-50 ppm.

Applications of Distortionless Enhancement of Polarization Transfer (DEPT) in Carbon Characterization

DEPT NMR experiments are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. In a DEPT-135 experiment for this compound, the methylene carbon of the chloroacetyl group (–CH₂Cl) would show a negative phase signal, while the methine carbons of the iodophenyl ring would exhibit positive phase signals. Quaternary carbons, such as the carbonyl carbon and the two substituted carbons of the aromatic ring (C-I and C-NH), would be absent in a DEPT-135 spectrum, allowing for their unambiguous assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be characterized by several key absorption bands. A prominent, sharp peak corresponding to the N-H stretching vibration of the secondary amide would be expected in the region of 3200-3300 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would produce a strong absorption band typically around 1660-1680 cm⁻¹. The N-H bending vibration (Amide II band) would be observed near 1550 cm⁻¹. Furthermore, C-H stretching vibrations from the aromatic ring would appear just above 3000 cm⁻¹, while the C-Cl stretching vibration would be found in the fingerprint region, generally between 600 and 800 cm⁻¹.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (Amide)Stretch3200 - 3300
C-H (Aromatic)Stretch> 3000
C=O (Amide I)Stretch1660 - 1680
N-H (Amide II)Bend~1550
C-ClStretch600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule upon ionization. The nominal molecular weight of this compound (C₈H₇ClINO) is approximately 295.5 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with an M+2 peak at approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemsrc.com Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group. chemsrc.comsinfoochem.com This could lead to the loss of the •CH₂Cl radical, resulting in a significant fragment ion. Cleavage of the amide bond could also occur, leading to fragments corresponding to the 2-iodoaniline (B362364) cation and the chloroacetyl cation.

X-ray Crystallography and Solid-State Structural Analysis

Hirshfeld Surface Analysis for Comprehensive Molecular Interactions

While a dedicated Hirshfeld surface analysis for this compound is not extensively documented in the reviewed literature, the analysis of structurally similar compounds provides a strong predictive framework for its intermolecular interactions. Studies on related N-phenylacetamide derivatives, such as 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide, offer valuable insights into the types of contacts that likely govern the crystal packing of this compound. nih.govresearchgate.net

Table 1: Predicted Dominant Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis of Related Compounds.

Interaction TypePredicted SignificanceContributing Atoms
H⋯HHighHydrogen atoms on the phenyl ring and acetamide moiety
H⋯Cl/Cl⋯HSignificantHydrogen and Chlorine atoms
H⋯O/O⋯HSignificantHydrogen and Oxygen atoms of the amide group
C⋯H/H⋯CModerateCarbon and Hydrogen atoms
I⋯π/Cl⋯πPossibleIodine and Chlorine atoms with the phenyl ring

The analysis of related compounds reveals that H⋯H contacts typically account for a substantial portion of the Hirshfeld surface. nih.gov For instance, in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, H⋯H interactions were the most significant. nih.gov Similarly, for 2-chloro-N-(4-methoxyphenyl)acetamide, C⋯H/H⋯C interactions were found to be the largest contributor to the surface area. researchgate.netnih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface would visually confirm the prevalence of these interactions through characteristic spikes. The bright red spots on the dnorm surface would indicate the presence of hydrogen bonds, a feature consistently observed in related structures. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Derivatization Analysis

Chromatographic techniques are indispensable for verifying the purity of synthesized compounds and for analyzing their derivatives. For this compound, High-Performance Liquid Chromatography (HPLC) stands out as a suitable method.

While specific derivatization analysis of this compound is not detailed in the available research, the general utility of chromatography for such purposes is well-established. For instance, the synthesis of various N-substituted chloroacetamides is often monitored by Thin Layer Chromatography (TLC) to follow the reaction progress. ijpsr.info

A reverse-phase HPLC (RP-HPLC) method has been described for the analysis of the closely related compound, N-(2-iodophenyl)acetamide. sielc.com This method can be adapted for the purity assessment of this compound. The conditions for such a separation would likely involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com

Table 2: Proposed HPLC Parameters for Purity Assessment of this compound.

ParameterProposed ConditionRationale
ColumnNewcrom R1 or equivalent C18Provides good separation for nonpolar to moderately polar compounds. sielc.com
Mobile PhaseAcetonitrile, Water, and Phosphoric AcidA common mobile phase for reverse-phase chromatography, allowing for good resolution. sielc.com
DetectionUV-Vis or Mass Spectrometry (MS)The aromatic ring allows for UV detection; MS provides mass confirmation.
ApplicationPurity assessment, preparative separation for impurity isolation. sielc.comThe method is scalable and versatile. sielc.com

For applications requiring mass spectrometry compatibility, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com The scalability of this HPLC method also allows for its use in preparative separations to isolate any impurities for further characterization. sielc.com The purity of synthesized N-(substituted phenyl)-2-chloroacetamides has been verified using a combination of spectroscopic methods and melting point analysis, underscoring the importance of robust analytical techniques in chemical synthesis. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties.

Elucidation of Electronic Structure and Reactivity Descriptors

DFT calculations are instrumental in characterizing the electronic landscape of a molecule. Key to this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (Egap) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. scispace.com

In studies of related N-phenylacetamide derivatives, DFT calculations have been used to determine these electronic parameters. For instance, in a study of 2,4- and 3,4-dichloro substituted phenyl-N-(1,3-thiazol-2-yl)acetamides, the HOMO was found to be located on the thiazole (B1198619) ring and amide fragment, while the LUMO was primarily on the phenyl ring, suggesting a charge transfer to the phenyl ring upon electronic transition. scispace.com For 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the HOMO is concentrated on the phenyl ring, the sulfur atom, and the amide group, whereas the LUMO is mainly on the phenyl ring. nih.gov

From these frontier orbital energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net A comparative study on N-(phenyl)-2,2-dichloroacetamide and its chloro-substituted analogs demonstrated that variations in substituent positions lead to different reactivity levels, as indicated by their HOMO-LUMO gaps. researchgate.net

Table 1: Representative Global Reactivity Descriptors for Acetamide (B32628) Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
N-(phenyl)-2,2-dichloroacetamide--5.349
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide--4.89
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide--4.94

Note: Data is based on studies of related acetamide derivatives and serves as a reference for the potential properties of 2-chloro-N-(2-iodophenyl)acetamide. scispace.comresearchgate.net

Prediction of Vibrational Frequencies and Spectroscopic Properties

DFT calculations are also highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the normal modes of vibration, a theoretical spectrum can be generated that corresponds well with experimental data. researchgate.net This allows for the precise assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

For various N-phenylacetamide derivatives, DFT has been successfully used to assign vibrational frequencies. researchgate.netesisresearch.org For example, in 2,4- and 3,4-dichloro substituted phenyl-N-(1,3-thiazol-2-yl)acetamides, the N-H stretching and C=O stretching vibrations were identified and correlated with experimental FTIR spectra. researchgate.net Similarly, for 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide, DFT calculations helped to identify the characteristic vibrations of the CH2 group, the C=O group, and the NO2 group. esisresearch.org These studies demonstrate the reliability of DFT in predicting and interpreting the spectroscopic properties of complex organic molecules like this compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Acetamide Derivatives

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
N-HStretching3200-3400
C=OStretching1640-1680
C-ClStretching600-800
Aromatic C-HStretching3000-3100

Note: This table presents typical frequency ranges for the functional groups found in this compound, based on DFT studies of related compounds. researchgate.netesisresearch.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding potential biological activities and mechanisms of action.

Enzyme Inhibition Mechanism Predictions (e.g., Cyclooxygenase Enzymes)

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a major strategy for anti-inflammatory drugs. orientjchem.org Molecular docking studies can predict how a compound like this compound might bind to the active site of COX-1 and COX-2. In a study on bioactive 2-chloro-N,N-diphenylacetamide derivatives, molecular docking was used to investigate their binding to both COX-1 and COX-2 enzymes. orientjchem.org The study aimed to understand the binding modes and strengths of these derivatives, correlating the computational results with in-vivo analgesic activity. orientjchem.org The process involves preparing the 3D structures of the ligands and the protein targets (obtained from the Protein Data Bank) and then using docking software to find the most stable binding conformations. orientjchem.orgnih.govisfcppharmaspire.com Such studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the enzyme's active site, providing a basis for predicting inhibitory potential. orientjchem.orgtjnpr.org

Molecular Dynamics Simulations for Time-Dependent Conformational Analysis and Interactions

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the conformational flexibility of the molecule and the stability of its interactions with a target. youtube.comrsc.org

For a compound like this compound, MD simulations could be used to study the stability of its complex with a target enzyme, such as COX-2. nih.govnih.gov In a study of phenylacetamide derivatives as potential antidepressant agents, molecular dynamics was employed to understand the time-dependent interactions of the most active compound with its target, monoamine oxidase A (MAO-A). nih.gov These simulations can reveal how the ligand and protein adapt to each other's presence and can help to identify key residues that are critical for maintaining the binding interaction over time. youtube.com

Pharmacophore Modeling and In Silico Lead Optimization

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com

A pharmacophore model can be developed based on a set of known active molecules. For instance, in a study of phenylacetamide derivatives as MAO-A inhibitors, a pharmacophore model with one hydrogen bond donor, two hydrophobic features, and one aromatic ring was developed. nih.gov This model was then used to screen large databases of compounds to identify new potential inhibitors. nih.gov The identified hits can be further optimized in silico by making structural modifications to improve their fit to the pharmacophore model and their predicted activity. nih.govmdpi.com This approach allows for the rational design of new derivatives of this compound with potentially enhanced biological activity.

Applications in Chemical and Biomedical Research

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The chloroacetamide moiety is a key reactive handle that allows 2-chloro-N-(2-iodophenyl)acetamide to serve as a versatile synthetic intermediate. The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution reactions, enabling the facile introduction of various functional groups. This property is fundamental to its role as a building block in the synthesis of more complex molecules.

In organic synthesis, compounds structurally related to this compound are frequently used as starting materials. For instance, 2-chloro-N-substituted-acetamides are key precursors in the synthesis of a variety of heterocyclic systems. They can be reacted with nucleophiles like thiols to form new carbon-sulfur bonds, a common strategy in medicinal chemistry. An example is the reaction of 2-chloro-N-(benzothiazole-2-yl)acetamides with tetrazole-5-thiols to produce N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives tandfonline.com. Similarly, the reaction of 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole (B194830) is a crucial step in synthesizing 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives nih.gov.

The synthesis of various pharmacologically active agents often begins with a chloroacetamide core. For example, 2-benzimidazolamine-acetamide derivatives are synthesized through the reaction of 2-aminobenzimidazole (B67599) with substituted chloroacetamides thieme-connect.com. Furthermore, the synthesis of 5-aryl-1,3,4-oxadiazoles can be achieved through the S-alkylation of 5-aryl-1,3,4-oxadiazole-2-thiols with 2-halo-acetamides asm.org. These examples underscore the importance of the chloroacetamide scaffold as a foundational element for constructing a diverse array of chemical entities with potential biological applications. The general procedure often involves the reaction of an amine with chloroacetyl chloride to form the initial chloroacetamide derivative, which then serves as the versatile building block for further molecular elaboration nih.govuran.uaorgsyn.org.

Development of Pharmacologically Active Molecules and Drug Candidates

The acetamide (B32628) backbone is a common feature in a multitude of biologically active compounds. galaxypub.co Derivatives of this compound are being explored for a wide range of therapeutic applications, leveraging the molecule's structural motifs to interact with various biological targets.

Acetamide derivatives have emerged as a promising class of compounds in the search for new antiviral agents. Research has indicated that certain structural analogs have efficacy against various viruses, including the influenza A virus. patsnap.com For example, a related compound, 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide, has shown preliminary efficacy against the H1N1 influenza A virus, with a reported IC50 value of approximately 3.3 μM.

In broader studies, other acetamide-containing structures have demonstrated significant anti-influenza activity. A benzoic acid derivative, SA-2, was found to inhibit H1N1, H3N2, and oseltamivir-resistant influenza strains by targeting the viral RNA polymerase. nih.gov In mouse models, oral administration of SA-2 led to increased survival rates, reduced lung virus titers, and alleviated lung injury. nih.gov Another study focused on Tabamide A, a natural phenolic compound, and its synthetic derivatives. One derivative, TA25, showed sevenfold higher activity than the parent compound and was found to inhibit viral mRNA synthesis early in the infection cycle. nih.gov

The development of acetamide derivatives as HIV-1 inhibitors has also been a focus of research. Certain derivatives of 5-indole-1,3,4-oxadiazol-2-thiol containing an acetamide linker were found to inhibit HIV-1 replication by targeting Tat-mediated viral transcription. asm.orgasm.org

Table 1: Antiviral Activity of Selected Acetamide Derivatives
Compound/Derivative ClassVirusReported Activity/FindingReference
2-Chloro-N-(4-fluoro-2-iodophenyl)acetamideInfluenza A (H1N1)IC50 value of ~3.3 μM.
SA-2 (Benzoic acid derivative)Influenza A (H1N1, H3N2, Oseltamivir-resistant)EC50 values of 9.6 μM (H1N1), 19.2 μM (H3N2), and 19.8 μM (H1N1-H275Y) in MDCK cells. Inhibits viral RNA polymerase. nih.gov
TA25 (Tabamide A derivative)Influenza VirusShowed seven-fold higher activity than the parent compound, Tabamide A. Inhibits viral mRNA synthesis. nih.gov
5-Indole-1,3,4-oxadiazol-2-thiol Acetamide DerivativesHIV-1Inhibited Tat-mediated viral transcription and HIV-1 replication. asm.orgasm.org

The search for novel anticancer agents has led to the investigation of various acetamide derivatives. galaxypub.co The specific compound this compound and its close analogs are part of this exploration due to their potential cytotoxic effects on cancer cells.

A structurally similar compound, 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide, demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line. Further studies on related structures have reinforced the potential of this chemical class. For instance, a series of 2-(substituted phenoxy) acetamide derivatives were synthesized and evaluated for anticancer activity. nih.gov Among them, compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) was identified as a promising candidate with notable activity against MCF-7 and SK-N-SH (neuroblastoma) cell lines. nih.gov

The introduction of a thiazole (B1198619) scaffold to chloro- and dichloroacetamides has also been explored. uran.ua These compounds were tested against a panel of cancer cell lines, showing varying degrees of cytotoxicity. In a different study, a hybrid molecule incorporating a dichloroacetamide moiety showed low but measurable anticancer activity against leukemia, colon cancer, and melanoma cell lines. mdpi.com

Table 2: Anticancer Activity of Selected Acetamide Derivatives
Compound/Derivative ClassCancer Cell Line(s)Reported Activity/FindingReference
2-Chloro-N-(4-fluoro-2-iodophenyl)acetamideMCF-7 (Breast Cancer)Demonstrated significant inhibition of cell proliferation.
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c)MCF-7 (Breast), SK-N-SH (Neuroblastoma)Exhibited significant anticancer activity. nih.gov
2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamideLeukemia (K-562, SR), Colon Cancer (HCT-15), Melanoma (SK-MEL-5)Possessed a low level of anticancer activity at 10 μM. mdpi.com

Derivatives of acetamide have been investigated for their potential effects on the central nervous system, including antidepressant activity. nih.gov Research has focused on modifying the acetamide structure to interact with targets relevant to depression, such as monoamine oxidase (MAO) enzymes.

A study detailed the design and synthesis of a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives as potential antidepressant agents. nih.gov These compounds were evaluated in vivo using the tail suspension test (TST) and forced swim test (FST) in mice. The results showed that many of the synthesized derivatives exhibited moderate to good antidepressant activity. The most potent compound in the series, VS25 , demonstrated greater antidepressant potential than the standard drugs moclobemide, imipramine, and fluoxetine (B1211875) at a dose of 30 mg/kg. nih.gov This suggests that the benzimidazole-thio-acetamide scaffold is a promising framework for developing new antidepressant drugs.

Table 3: Antidepressant Activity of a Lead Acetamide Derivative
CompoundTest ModelDoseKey FindingReference
VS25 (2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivative)Tail Suspension Test (TST) & Forced Swim Test (FST) in mice30 mg/kgShowed higher % decrease in immobility duration (82.23%) compared to standard antidepressants moclobemide, imipramine, and fluoxetine. nih.gov

The acetamide functional group is present in well-known analgesic compounds like paracetamol, highlighting the therapeutic potential of this chemical class in pain and inflammation management. tandfonline.com Extensive research has been dedicated to developing novel acetamide derivatives with improved efficacy and safety profiles, often by targeting enzymes like cyclooxygenase (COX). galaxypub.coarchivepp.comarchivepp.com

Several studies have synthesized and evaluated acetamide derivatives for their dual analgesic and anti-inflammatory activities. A series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives showed significant analgesic effects in hot-plate, tail-clip, and acetic acid-induced writhing tests in mice, without impairing motor coordination. tandfonline.com Another study on 2-(substituted phenoxy) acetamide derivatives also reported promising analgesic and anti-inflammatory activities. nih.gov Specifically, compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) emerged as a lead candidate from this series. nih.gov

Furthermore, derivatives of 5-acetamido-2-hydroxy benzoic acid have been designed to enhance selectivity for the COX-2 enzyme. nih.govnih.gov In vivo tests showed that compound PS3 from this class significantly reduced pain responses in the acetic acid-induced writhing test, with a 75% reduction in painful activity at a 50 mg/kg dose. nih.gov The anti-inflammatory activity of many acetamide derivatives is linked to their ability to inhibit COX enzymes, which are key in the synthesis of prostaglandins (B1171923) that mediate inflammation. galaxypub.coarchivepp.com

Table 4: Analgesic and Anti-inflammatory Activity of Selected Acetamide Derivatives
Compound/Derivative ClassBiological ActivityKey FindingReference
N-(Benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamidesAnalgesicCaused significant decrease in writhing responses and increase in hot-plate and tail-clip latencies at 100 mg/kg. tandfonline.com
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c)Analgesic & Anti-inflammatoryExhibited potent activity in relevant assays. nih.gov
PS3 (5-acetamido-2-hydroxy benzoic acid derivative)Analgesic (Anti-nociceptive)Reduced painful activity by 75% at 50 mg/kg in writhing test. nih.govnih.gov
Phenol Acetamide DerivativesAnti-inflammatory (COX-II inhibition)Showed in vitro IC50 values of 0.768 and 0.616 mol/L. galaxypub.coarchivepp.com

The acetamide scaffold is a key component in the development of new antimicrobial agents to combat the challenge of drug-resistant pathogens. patsnap.com Research has demonstrated that derivatives of acetamide possess a broad spectrum of activity against various bacteria and fungi. galaxypub.co

Antibacterial Activity: Several classes of acetamide derivatives have shown significant antibacterial potential. A series of 2-mercaptobenzothiazole (B37678) acetamide derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. nih.govacs.org Compounds 2b , 2c , and 2i from this series exhibited promising activity, with 2i showing antibacterial effects comparable to the standard drug levofloxacin. nih.govacs.org Another study focused on benzimidazole-based acetamides, where compounds 2b-2g were found to be particularly effective against Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) of 125 μg/mL. researchgate.net Similarly, 2-benzimidazolamine-acetamide derivatives have been synthesized, with the N-(2-fluorophenyl)-substituted variant showing notable antibacterial efficacy. thieme-connect.com

Antifungal Activity: The antifungal properties of acetamide derivatives are also well-documented. A series of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives were designed, with compound 5e displaying potent activity against Sclerotinia sclerotiorum, showing a lower EC₅₀ value (2.89 µg/mL) than the commercial fungicide chlorothalonil. nih.gov Benzimidazole-based acetamides have also demonstrated antifungal effects, with compounds 2p , 2s , 2t , and 2u being the most potent against Candida krusei (MIC of 125 μg/mL). researchgate.net In another study, [4-methylphenylsulphonamido]-N-(pyridin-2-yl) acetamide derivatives showed better activity against Candida albicans and Aspergillus niger than the standard drug fluconazole. researchgate.net Furthermore, p-acetamide demonstrated a strong antifungal effect, inhibiting the colony growth of Trichoderma longibrachiatum by 98%. acs.org

Neuroinflammation Studies and Implications for Neurodegenerative Disease Research

While direct studies on this compound in neuroinflammation are not extensively documented, the structural motifs of this compound are found in molecules investigated for their role in neurodegenerative diseases. Halogenated acetamides, particularly those capable of interacting with key biological targets in the brain, are of considerable interest.

One such target is the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during neuroinflammatory processes. The presence of TSPO is a hallmark of neuroinflammation in various neurodegenerative conditions, including Alzheimer's disease and multiple sclerosis. Research on related compounds, such as 2-chloro-N-(4-fluoro-2-iodophenyl)acetamide, has indicated potential applications in imaging and therapeutic strategies for neurodegenerative diseases due to its interaction with TSPO. This suggests that this compound could serve as a scaffold for the development of novel agents targeting neuroinflammation. The combination of the chloroacetamide group, a known reactive moiety, and the iodophenyl group could be leveraged to design specific probes for studying the inflammatory cascade in the central nervous system.

Furthermore, derivatives of acetamide have been explored for their potential to modulate inflammatory pathways. For instance, N-(2-hydroxyphenyl) acetamide has been shown to inhibit inflammation-related cytokines like IL-1β and TNF-α in animal models of arthritis, highlighting the anti-inflammatory potential of the acetamide core structure. nih.gov

Utility as Biochemical Probes for Enzyme and Protein Interaction Studies

The this compound structure contains features that make it a promising candidate for use as a biochemical probe to investigate enzyme and protein interactions. The chloroacetamide moiety is a well-known reactive group that can covalently modify nucleophilic residues in proteins, such as cysteine and histidine. This reactivity allows for the irreversible labeling of specific proteins, enabling their identification, quantification, and functional characterization.

Halogenated acetamides are utilized to investigate the effects of these compounds on biological systems, acting as probes for studying enzyme interactions and protein modifications, which can provide insights into biochemical pathways. The presence of both chlorine and iodine atoms in this compound offers potential for studying the influence of halogen bonding on protein-ligand interactions.

The utility of similar acetamide derivatives has been demonstrated in various contexts. For example, docking studies of 2-chloro-N,N-diphenylacetamide derivatives with cyclo-oxygenase (COX) enzymes have been conducted to understand their potential as analgesic agents by inhibiting these enzymes. nih.gov This highlights how the acetamide scaffold can be used to probe the active sites of enzymes.

The table below summarizes the potential applications of this compound as a biochemical probe.

Application as a Biochemical ProbeRationale
Enzyme Active Site Labeling The reactive chloroacetamide group can form covalent bonds with nucleophilic amino acid residues in enzyme active sites, allowing for activity-based protein profiling.
Protein-Protein Interaction Studies Can be used as a bait molecule in chemical proteomics to identify interacting proteins.
Halogen Bonding Research The iodine atom can participate in halogen bonding, providing a tool to study this specific non-covalent interaction in biological systems.

Potential Applications in Radiopharmaceutical Development (Iodine-Containing Analogs)

The presence of an iodine atom in the structure of this compound makes it a particularly attractive precursor for the development of radiopharmaceuticals. The radioisotopes of iodine, specifically Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I), are widely used in nuclear medicine for diagnostic imaging and preclinical research.

Iodine-123 is a gamma emitter with a half-life of 13.2 hours, making it suitable for Single Photon Emission Computed Tomography (SPECT) imaging. radiopaedia.org SPECT allows for the non-invasive visualization and quantification of biological processes in vivo. By replacing the stable iodine atom in this compound with ¹²³I, a radiolabeled analog could be synthesized. Such a radiotracer could be used to image targets in the brain, such as the aforementioned TSPO in neuroinflammation, or other receptors and transporters relevant to neurological disorders. nih.govnih.gov

Iodine-125 has a longer half-life of 59.4 days and emits low-energy gamma rays, making it ideal for in vitro applications like autoradiography and in preclinical animal studies. numberanalytics.combiotrend.com An ¹²⁵I-labeled version of this compound could be used to map the distribution of its binding sites in tissue sections with high spatial resolution. numberanalytics.comnih.gov This technique is invaluable for understanding the molecular mechanisms of diseases and for the initial characterization of new drug candidates. numberanalytics.com

The development of iodine-containing radiopharmaceuticals based on various molecular scaffolds has a proven track record. For example, [¹²⁵I]IodoDPA-713, an analog of a pyrazolopyrimidine acetamide, has been synthesized and used as a probe for imaging inflammation by targeting TSPO. nih.gov

The following table outlines the properties of iodine radioisotopes relevant to the development of radiolabeled analogs of this compound.

RadioisotopeHalf-lifeEmission TypePrimary Application
Iodine-123 (¹²³I) 13.2 hoursGamma (159 keV)SPECT Imaging
Iodine-125 (¹²⁵I) 59.4 daysGamma (low energy)Autoradiography, Preclinical Imaging

Applications in Advanced Analytical Chemistry (e.g., Fluorescence Derivatization for Chromatography)

In advanced analytical chemistry, derivatization is often employed to enhance the detectability of analytes, particularly in chromatography. The this compound molecule possesses a reactive chloroacetyl group that can be exploited for such purposes. This group can react with nucleophilic functional groups, such as thiols and amines, present in biomolecules.

While this compound itself is not fluorescent, it can be used as a building block to synthesize derivatizing agents. By coupling a fluorophore to the this compound scaffold, a reagent could be created that introduces a fluorescent tag onto target molecules. This would significantly improve their detection limits in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. ucla.edu

The principle of using reactive groups to attach fluorescent labels is well-established. pharmaxchange.inforsc.org For instance, various organic fluorophores are designed with reactive moieties to tag biomolecules, thereby facilitating their detection and analysis. pharmaxchange.infomdpi.com The chloroacetamide functionality is a known alkylating agent and could be utilized in a similar fashion for pre-column or post-column derivatization in chromatographic methods.

Future Research Directions and Prospects

Exploration of Novel and Sustainable Synthetic Pathways

The classical synthesis of N-arylacetamides often involves the acylation of an aniline (B41778) with a chloroacetyl chloride, a method that can generate hazardous byproducts. arabjchem.orgresearchgate.netresearchgate.net Future research should prioritize the development of novel and sustainable synthetic routes to 2-chloro-N-(2-iodophenyl)acetamide.

Green chemistry principles offer a roadmap for this endeavor. nih.govmdpi.comiipseries.orgnih.govfrontiersin.org The use of greener solvents, such as water or ionic liquids, and the exploration of catalytic, metal-free reaction conditions could significantly reduce the environmental impact of the synthesis. arabjchem.orgfrontiersin.org For instance, one-pot procedures that minimize intermediate isolation steps can improve efficiency and reduce waste. A recently developed mild, eco-friendly, one-pot synthesis of 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides highlights a potential avenue for greener modifications. researchgate.net This method overcomes the typical cleavage of the amide linkage observed under basic conditions. researchgate.net

Future synthetic explorations could include:

Microwave-assisted synthesis: This technique can often reduce reaction times and improve yields. frontiersin.org

Biocatalysis: Employing enzymes to catalyze the acylation could offer high selectivity and mild reaction conditions.

Flow chemistry: Continuous flow reactors can provide better control over reaction parameters, leading to higher purity and safer processes.

Advanced Computational Studies for Comprehensive Structure-Activity Relationship (SAR) Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Advanced computational methods are powerful tools for elucidating the structure-activity relationship (SAR) of compounds like this compound. numberanalytics.comoncodesign-services.com While specific SAR studies on this exact molecule are lacking, research on related chloroacetanilide herbicides has demonstrated the profound impact of structural modifications on their biological effects. nih.govnnk.gov.huresearchgate.net

Future computational research should focus on:

Quantum mechanics (QM) and molecular mechanics (MM): QM/MM methods can provide detailed insights into the electronic properties and conformational flexibility of the molecule. nih.gov

Molecular docking: Simulating the interaction of this compound with potential biological targets can help predict its binding affinity and mode of action. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of related compounds, QSAR models can be built to quantitatively correlate structural features with biological activity. numberanalytics.comemanresearch.org This can guide the design of more potent and selective analogs. Advanced techniques like 3D-QSAR can further refine these models. emanresearch.org

These computational approaches will be instrumental in identifying the key structural features responsible for any observed biological activity and in designing new molecules with improved properties. nih.govnih.gov

Broadening the Scope of Biological Evaluation and Target Identification

The known biological activities of related haloacetamides are diverse, ranging from herbicidal to antimicrobial. nih.govnih.govdergipark.org.tr A crucial future direction is to conduct a broad and systematic biological evaluation of this compound to identify its potential therapeutic applications.

Initial screening should encompass a wide range of assays, including:

Anticancer activity: Testing against a panel of cancer cell lines to identify any cytotoxic or anti-proliferative effects.

Antimicrobial activity: Evaluating its efficacy against various strains of bacteria and fungi.

Enzyme inhibition assays: Screening against a library of enzymes to identify potential molecular targets. For instance, acetylcholinesterase is a target for many inhibitors, and computational studies play a significant role in their design. nih.govnih.gov

Once a promising biological activity is identified, the next critical step is target identification . Modern chemical biology techniques, such as affinity chromatography and activity-based protein profiling, can be employed to isolate and identify the specific protein(s) with which the compound interacts. Understanding the molecular target is fundamental for elucidating the mechanism of action and for rational drug design.

Development of Targeted Delivery Systems for Enhanced Biological Applications

Even if this compound demonstrates significant biological activity, its translation into a therapeutic agent may be hampered by poor solubility, off-target toxicity, or unfavorable pharmacokinetic properties. The development of targeted delivery systems can address these challenges. nih.govnih.govresearchgate.netyoutube.comnih.govnih.gov

Nanocarriers , such as liposomes, polymeric nanoparticles, and silica (B1680970) nanoparticles, can encapsulate the compound, protecting it from degradation and facilitating its delivery to specific tissues or cells. nih.govnih.govnih.govmdpi.com The surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or aptamers, to achieve active targeting of diseased cells, for example, in cancer therapy. nih.gov

Future research in this area could involve:

Formulation of this compound-loaded nanoparticles: Investigating different types of nanocarriers to optimize drug loading and release kinetics. nih.gov

Surface modification for targeted delivery: Conjugating targeting moieties to the nanoparticle surface to enhance accumulation at the desired site of action.

Stimuli-responsive release: Designing "smart" nanocarriers that release their payload in response to specific stimuli in the microenvironment of the target tissue, such as changes in pH or enzyme concentration. nih.gov

The development of such advanced delivery systems could significantly enhance the therapeutic potential and minimize the side effects of this compound and its future derivatives.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(2-iodophenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of chloroacetamide derivatives typically involves nucleophilic substitution. A general approach includes:

Acylation : React 2-iodoaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert atmosphere.

Base Selection : Use a weak base (e.g., K₂CO₃) to deprotonate the aniline nitrogen, enhancing reactivity .

Optimization : Key parameters include:

  • Temperature : 25–60°C (higher temperatures accelerate reactions but may increase side products).
  • Molar Ratios : A 1:1.2 ratio of 2-iodoaniline to chloroacetyl chloride improves yield.
  • Reaction Time : 12–24 hours, monitored by TLC .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., amide NH at δ ~10 ppm, aromatic protons influenced by iodine’s electron-withdrawing effect) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., C-Cl: ~1.74 Å) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds stabilizing the lattice) .
  • FTIR : Confirms amide C=O stretch (~1650 cm⁻¹) and C–I bond (~500 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to test against Gram-negative (e.g., K. pneumoniae) and Gram-positive bacteria. Include positive controls (e.g., ciprofloxacin) and assess synergy with antibiotics via checkerboard assays .
  • Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity and target interactions of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to bacterial enzymes (e.g., DNA gyrase). The iodo group’s steric bulk may hinder binding, requiring flexible side-chain adjustments in the receptor .
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict sites for electrophilic attack. The chloroacetamide moiety’s electrophilicity facilitates nucleophilic substitution .
  • MD Simulations : Simulate stability in biological membranes (e.g., lipid bilayers) to assess bioavailability .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) to identify trends. For example, nitro groups enhance antibacterial activity but increase cytotoxicity .
  • Dose-Response Refinement : Use Hill slope analysis to distinguish between true activity and assay artifacts.
  • Structural Modifications : Introduce substituents (e.g., –OH or –CF₃) to isolate contributions of iodine’s steric vs. electronic effects .

Q. How can reaction byproducts or degradation pathways be systematically analyzed?

Methodological Answer:

  • LC-MS/MS : Monitor hydrolysis products (e.g., 2-iodoaniline) under physiological pH (7.4) and acidic/alkaline conditions .
  • Isolation of Byproducts : Scale up reactions and purify via column chromatography. For example, dimerization byproducts may form via C–N coupling under excess base .
  • Stability Studies : Store the compound at 4°C, 25°C, and 40°C for 1–6 months, assessing degradation via HPLC .

Q. What crystallographic challenges arise with halogen-rich acetamides, and how are they addressed?

Methodological Answer:

  • Disorder in Heavy Atoms : Iodine’s high electron density can cause diffraction artifacts. Mitigate by collecting data at low temperature (100 K) and using TWINABS for absorption corrections .
  • Hydrogen Bonding : The amide N–H may form bifurcated bonds with adjacent carbonyl groups, requiring Hirshfeld surface analysis to map interactions .

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2-chloro-N-(2-iodophenyl)acetamide
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2-chloro-N-(2-iodophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.